

A Technical Guide to the Physicochemical Properties of (2R)-6-Methoxynaringenin

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Compound of Interest

Compound Name: (2R)-6-Methoxynaringenin

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the known physicochemical properties of **(2R)-6-Methoxynaringenin**, a 6-O-methylated flavanone and a derivative of naringenin. It is intended to serve as a technical resource, consolidating key data points and experimental methodologies relevant to research and development. The guide includes a summary of quantitative properties, detailed experimental protocols for their determination, and a workflow visualization for a standard analytical procedure.

Introduction

(2R)-6-Methoxynaringenin, systematically named (2R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one, is a flavonoid belonging to the flavanone subclass.^[1] It is a derivative of naringenin, a widely studied natural compound found in citrus fruits.^[2] The addition of a methoxy group at the C6 position of the flavonoid backbone distinguishes it as a 6-O-methylated flavonoid.^[3] Like other flavonoids, 6-Methoxynaringenin is investigated for its potential biological activities, which may include antioxidant and anti-inflammatory effects.^[1] Understanding its physicochemical properties is a critical prerequisite for its study and application in pharmacology and medicinal chemistry, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Data

The following table summarizes the key physicochemical properties of 6-Methoxynaringenin. It is important to note that while the (2R) stereoisomer is specified, much of the available data does not differentiate between enantiomers. Predicted values are based on computational models.

| Property | Value | Data Type | Source |
|-------------------|--|--------------|--------|
| IUPAC Name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | Identifier | [1] |
| Molecular Formula | C ₁₆ H ₁₄ O ₆ | Identifier | [1][4] |
| Molar Mass | 302.28 g/mol | Experimental | [1][4] |
| Appearance | Pale yellow solid / White crystalline powder | Experimental | [1] |
| Melting Point | 282-286 °C | Experimental | [1] |
| Boiling Point | 605.5 ± 55.0 °C | Predicted | [1] |
| Density | 1.458 ± 0.06 g/cm ³ | Predicted | [1] |
| Water Solubility | Practically insoluble | Qualitative | [3] |
| pKa | 7.53 ± 0.40 | Predicted | [1] |
| XLogP3 | 2.4 - 3.0 | Predicted | [4] |
| SMILES | <chem>COC1=C(O)C2=C(OC(CC2=O)C2=CC=C(O)C=C2)C=C1O</chem> | Identifier | [3] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols for key

measurements.

Melting Point Determination by Capillary Method

The melting point is a fundamental property indicating the purity of a crystalline solid.^[5] The capillary method is a widely accepted technique for its determination.^[6]

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube.^[6] The temperature at which the solid phase transitions to a liquid is observed and recorded as the melting point, often as a range from the first visible drop of liquid to complete liquefaction.^[5]

Methodology:

- **Sample Preparation:** The sample must be completely dry and in the form of a fine powder to ensure efficient and uniform heat transfer.^[5] If the sample is crystalline, it should be pulverized using a mortar and pestle.^[5]
- **Capillary Loading:** A small amount of the powdered sample is introduced into the open end of a glass capillary tube (typically 1 mm internal diameter).^[6] The tube is inverted and tapped gently on a hard surface to cause the solid to fall to the closed end. The sample is then packed tightly by dropping the capillary tube through a long glass tube onto the benchtop, repeating until a packed sample height of 2-3 mm is achieved.^[7]
- **Measurement:** The loaded capillary tube is placed into the heating block of a melting point apparatus.^[7] The temperature is ramped up at a programmed rate.^[6] The sample is observed through a magnifying viewfinder.^[7]
- **Data Recording:** Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

Saturated Solubility Determination

This method quantifies the maximum amount of a substance that can dissolve in a given solvent system at a specific temperature. It is critical for predicting the bioavailability of a potential drug candidate.

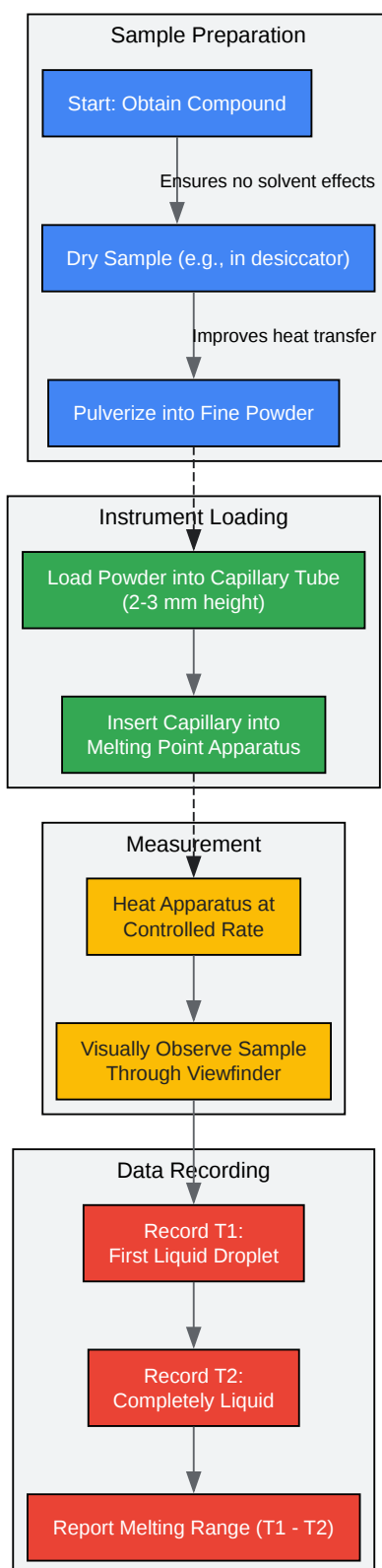
Principle: An excess amount of the compound is added to a specific solvent (e.g., distilled water or a buffer of a certain pH) and agitated until equilibrium is reached, creating a saturated solution. The concentration of the dissolved compound in the supernatant is then measured, typically using UV-Visible Spectrophotometry.[8]

Methodology:

- **System Preparation:** A series of flasks are prepared, each containing a precise volume (e.g., 50 mL) of the desired dissolution medium (e.g., distilled water, pH 1.2 HCl buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer).[8]
- **Addition of Solute:** An excess amount of **(2R)-6-Methoxynaringenin** is added to each flask to ensure that saturation will be achieved.[8] The flasks are then securely sealed.
- **Equilibration:** The flasks are placed in an orbital shaking water bath set to a constant temperature (e.g., 37 ± 0.5 °C) and speed (e.g., 50 rpm).[8] The samples are agitated for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[8]
- **Sample Collection and Preparation:** After equilibration, the solutions are allowed to stand, and an aliquot of the supernatant is carefully withdrawn. The aliquot is then filtered (e.g., through a 0.45 µm filter) to remove any undissolved solid particles.
- **Quantitative Analysis:** The concentration of the dissolved compound in the filtrate is determined using a calibrated UV-Visible spectrophotometer at the compound's maximum absorbance wavelength (λ_{max}).[8] A standard calibration curve must be prepared in the same dissolution medium to correlate absorbance with concentration.[8]

Visualizations

The following diagrams illustrate key experimental workflows.



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Caption: Workflow for Melting Point Determination by the Capillary Method.

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